molecular formula C15H15Cl2NO2S B601362 (S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride CAS No. 144750-42-5

(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride

Numéro de catalogue: B601362
Numéro CAS: 144750-42-5
Poids moléculaire: 344.2561;g/mol
Clé InChI: FOKSIOUPGDBSLC-UQKRIMTDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride (CAS: 144750-42-5; molecular formula: C₁₅H₁₅Cl₂NO₂S; molecular weight: 344.26) is a thienopyridine derivative structurally related to clopidogrel, a widely used antiplatelet agent. It serves as a pharmacopoeial impurity (Clopidogrel Related Compound A) in quality control of clopidogrel formulations . The compound is also a key intermediate in the synthesis of (S)-clopidogrel, where asymmetric catalysis methods enable high enantiomeric purity (up to 94% ee) .

Propriétés

IUPAC Name

(2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2S.ClH/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13;/h1-4,6,8,14H,5,7,9H2,(H,18,19);1H/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKSIOUPGDBSLC-UQKRIMTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=C1SC=C2)[C@@H](C3=CC=CC=C3Cl)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144750-42-5
Record name (αS)-α-(2-Chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetic acid hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144750-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno[3,2-c]pyridine-5(4H)-acetic acid, α-(2-chlorophenyl)-6,7-dihydro-, hydrochloride (1:1), (αS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.909
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Asymmetric Catalytic Synthesis via Jacobsen’s Strecker Reaction

The foundational asymmetric synthesis of clopidogrel hydrochloride leverages the Jacobsen non-metallic catalyst to induce enantioselectivity during the Strecker reaction. As detailed in U.S. Patent 6,858,734, this method begins with the condensation of 2-chlorobenzaldehyde and 2-(2-aminoethyl)thiophene to form an imine intermediate . Subsequent treatment with hydrogen cyanide (HCN) in the presence of the Jacobsen catalyst ((R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino) yields (S)-α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetonitrile with 75–85% ee .

Critical Reaction Parameters

  • Catalyst Loading : 5–10 mol% relative to the imine substrate.

  • Temperature : Conducted at −20°C to 25°C to minimize racemization.

  • Solvent System : Dichloromethane or toluene, ensuring catalyst stability.

The cyano intermediate undergoes hydrolysis to the corresponding carboxylic acid, followed by esterification with methanol to form the methyl ester. Final hydrochloride salt formation is achieved via treatment with HCl in isopropanol, yielding clopidogrel hydrochloride with ≥98.5% chemical purity after recrystallization .

Table 1: Performance Metrics of Asymmetric Catalytic Synthesis

ParameterValueSource
Enantiomeric Excess (ee)75–85%
Overall Yield62–68%
Purity (HPLC)≥98.5%

Chiral Auxiliary-Mediated Synthesis and High-Purity Isolation

WO 2008/068569A2 discloses a resolution-free method utilizing chiral auxiliaries to achieve pharmaceutical-grade clopidogrel hydrochloride. The process involves converting clopidogrel camphorsulfonate salt to the free base using sodium bicarbonate in chloroform, followed by hydrochloride salt formation with isopropanolic HCl . This method circumvents traditional resolution techniques, reducing production costs and complexity.

Key Purification Steps

  • Base Liberation :

    • Camphorsulfonate salt (1 equiv) is stirred with 10% NaHCO₃ in chloroform at 10–12°C for 2 hours .

    • Organic layer isolation and solvent removal yield the free base as a viscous oil.

  • Hydrochloride Precipitation :

    • The free base is dissolved in ethyl acetate, treated with 26% (w/v) HCl in isopropanol, and stirred at 25°C for 2 hours .

    • Crystalline clopidogrel hydrochloride is isolated via filtration, achieving 99.9% HPLC purity and methyl chloride content <100 µg/g .

Table 2: Purity and Impurity Profile of Chiral Auxiliary-Derived Product

ParameterSpecificationSource
HPLC Purity≥99.9%
Methyl Chloride≤74 µg/g
Specific Rotation ([α]D)+25.44° (c = 1.0, methanol)

Comparative Analysis of Industrial-Scale Methodologies

Table 3: Synthesis Route Comparison

CriterionAsymmetric Catalysis Chiral Auxiliary
EnantioselectivityModerate (75–85% ee)High (≥99.9% ee)
Purity98.5%99.9%
ScalabilityLimited by catalyst costHigh (kg-scale demonstrated)
Key ImpurityResidual catalyst metalsMethyl chloride

The chiral auxiliary route surpasses asymmetric catalysis in purity and scalability but requires meticulous control over methyl chloride levels—a genotoxic impurity regulated at ≤100 µg/g . In contrast, the Jacobsen method, while less enantioselective, avoids halogenated solvents, aligning with green chemistry principles .

Advanced Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase (250 × 4.6 mm, 5 µm).

  • Mobile Phase : Acetonitrile:phosphate buffer (pH 3.0) (65:35 v/v).

  • Detection : UV at 220 nm, retention time = 8.2 minutes .

Polarimetric Analysis

  • Specific rotation of +25.44° confirms enantiopurity, correlating with ≥99.9% ee .

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyridine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the chlorophenyl group or the thienopyridine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydro derivatives.

Applications De Recherche Scientifique

Antiplatelet Activity

(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride is primarily used in the prevention of thrombotic events. It inhibits platelet aggregation by blocking the P2Y12 adenosine diphosphate (ADP) receptor, which is crucial for platelet activation.

Key Studies:

  • A study demonstrated that Clopidogrel significantly reduced the risk of major cardiovascular events in patients with acute coronary syndrome (ACS) when compared to placebo groups .
  • Another clinical trial highlighted its efficacy in patients undergoing percutaneous coronary intervention (PCI), showcasing a marked reduction in stent thrombosis rates .

Combination Therapy

The compound is often used in combination with aspirin for enhanced antiplatelet effects. This dual therapy approach has been shown to be more effective than monotherapy in preventing cardiovascular incidents.

Clinical Insights:

  • Research indicates that dual antiplatelet therapy (DAPT) with Clopidogrel and aspirin reduces the incidence of major adverse cardiac events (MACE) post-PCI .
  • The effectiveness of this combination has been validated through various meta-analyses, emphasizing its importance in clinical practice.

Safety Profile

The compound exhibits a relatively safe profile when used as directed. However, potential side effects include bleeding complications and gastrointestinal disturbances.

Precautionary Statements:

  • Users should be aware of the risk of bleeding and monitor for signs of hemorrhage.
  • It is advised to use caution in patients with a history of gastrointestinal ulcers or bleeding disorders .

Novel Formulations

Ongoing research aims to develop novel formulations that enhance the bioavailability and therapeutic efficacy of this compound. These include:

  • Nanoparticle-based delivery systems.
  • Extended-release formulations to improve patient compliance.

Genetic Variability Studies

Research into genetic polymorphisms affecting Clopidogrel metabolism is underway to tailor antiplatelet therapy based on individual patient profiles, thereby optimizing treatment outcomes.

Mécanisme D'action

The mechanism of action of (S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological responses.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Stereoisomeric Comparison: (S)- vs. (R)-Enantiomer

The (S)-enantiomer is pharmacologically active, while the (R)-enantiomer ((2R)-(2-chlorophenyl)[6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]acetic acid hydrochloride, CAS: N/A) is typically inert or less active. This enantiomeric specificity is critical, as clopidogrel’s antiplatelet activity depends on the (S)-configuration .

Property (S)-Enantiomer (R)-Enantiomer
Biological Activity Potent ADP receptor antagonist Minimal/no activity
Role Drug intermediate/impurity Pharmacologically inactive impurity

Salt Forms: Hydrochloride vs. Bisulfate

Clopidogrel is marketed as the bisulfate salt (clopidogrel hydrogen sulfate) for enhanced solubility and bioavailability. In contrast, the hydrochloride form is primarily used as a reference standard or synthetic intermediate.

Property Hydrochloride Salt Bisulfate Salt (Clopidogrel)
Solubility Limited data; likely lower in water High aqueous solubility
Primary Use Analytical standard Therapeutic agent (antiplatelet)
Molecular Weight 344.26 419.90 (clopidogrel bisulfate)

Ester Derivatives: Prodrug vs. Active Metabolite

The methyl ester derivative (methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate, CAS: 113665-84-2) is a prodrug hydrolyzed in vivo to the active carboxylic acid form. Structural analogs with 4-chlorophenyl substitution (e.g., methyl (S)-2-(4-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate) exhibit reduced activity due to altered receptor binding .

Compound Type Role Bioactivity
Methyl Ester Prodrug (inactive) Requires metabolic activation
Carboxylic Acid Active metabolite Direct ADP antagonism

Structural Analogs and Antiplatelet Activity

Thienopyridine derivatives with modified substituents or ring systems show varying antiplatelet efficacy. For example:

  • Compound C1 (from ): Exhibits superior activity to ticlopidine in inhibiting platelet aggregation.
  • Clopidogrel bisulfate : The gold-standard antiplatelet agent with irreversible P2Y₁₂ receptor inhibition.
Compound IC₅₀ (Platelet Aggregation) Key Structural Feature
(S)-Hydrochloride Not reported 2-Chlorophenyl, free carboxylic acid
Clopidogrel bisulfate 50 nM (in vivo) Methyl ester, bisulfate salt
Compound C1 Lower than ticlopidine Unspecified thienopyridine

Activité Biologique

(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride, commonly referred to as Clopidogrel acid hydrochloride, is a compound of significant interest due to its biological activity, particularly in the context of antiplatelet therapy. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₁₄ClNO₂S·HCl
  • Molecular Weight : 344.26 g/mol
  • CAS Number : 144750-42-5

Clopidogrel is a prodrug that requires metabolic activation to exert its pharmacological effects. The active metabolites irreversibly inhibit the P2Y12 receptor on platelets, which plays a crucial role in platelet aggregation. This inhibition prevents the activation of the glycoprotein IIb/IIIa complex, thereby reducing thrombus formation.

Biological Activity

  • Antiplatelet Activity :
    • Clopidogrel is primarily used to prevent thrombotic events in patients with cardiovascular diseases. Its effectiveness in reducing the risk of myocardial infarction and stroke has been well-documented in clinical trials.
    • A study published in the New England Journal of Medicine demonstrated that patients treated with Clopidogrel had a significantly lower incidence of major cardiovascular events compared to those receiving placebo .
  • Pharmacokinetics :
    • After oral administration, Clopidogrel is rapidly absorbed and converted into its active form through hepatic metabolism. The pharmacokinetic profile indicates a peak plasma concentration within 1-2 hours post-dose, with a half-life of approximately 8 hours .
  • Adverse Effects :
    • Common side effects include bleeding complications, gastrointestinal disturbances, and hypersensitivity reactions. Monitoring for adverse effects is essential in clinical practice .

Case Study 1: Efficacy in Acute Coronary Syndrome

A clinical trial involving patients with acute coronary syndrome demonstrated that the addition of Clopidogrel to aspirin therapy significantly reduced the risk of cardiovascular events over a follow-up period of 12 months. This study highlighted the importance of dual antiplatelet therapy in high-risk populations .

Case Study 2: Genetic Variability and Response

Research has shown that genetic polymorphisms affecting CYP450 enzymes can influence the efficacy of Clopidogrel. Patients with certain genetic profiles may exhibit reduced responsiveness to the drug, leading to an increased risk of adverse cardiovascular outcomes .

Comparative Analysis

Parameter Clopidogrel Aspirin
MechanismP2Y12 receptor antagonistCOX inhibitor
Onset of Action1-2 hours30 minutes
Duration of Action24 hours4-6 hours
Major Side EffectsBleedingGastrointestinal bleeding
IndicationsAcute coronary syndromePain relief, anti-inflammatory

Research Findings

Recent studies have focused on optimizing Clopidogrel therapy through personalized medicine approaches. These include genetic testing for CYP450 polymorphisms to predict patient response and adjust dosing accordingly. Additionally, ongoing research aims to develop new formulations that enhance bioavailability and reduce side effects .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing (S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride, and how are intermediates purified?

  • Methodological Answer : The compound is synthesized via multi-step routes involving esterification and reductive amination. For example, methyl esters (e.g., compound 8 in ) are synthesized by reacting amines with esters in acetonitrile using DIPEA as a base, followed by 24-hour stirring. Purification employs column chromatography (silica gel) and preparative thin-layer chromatography (TLC). Yields range from 46% to 63%, with final products confirmed via 1^1H/13^13C NMR and HPLC .

Q. How is enantiomeric purity ensured during synthesis, and what analytical methods validate stereochemistry?

  • Methodological Answer : Chiral HPLC with conditions such as Chiralpak AD-H columns (hexane:isopropanol 90:10, 1.0 mL/min) is critical. For instance, (S)-clopidogrel derivatives achieve >99% enantiomeric excess (ee) using hydroquinine-catalyzed enantioselective Strecker reactions ( ). X-ray crystallography (e.g., monoclinic P21/nP2_1/n space group in ) further confirms stereochemistry .

Q. What spectroscopic techniques are used to characterize the compound and its intermediates?

  • Methodological Answer : 1^1H NMR (400 MHz, CDCl3_3) and 13^13C NMR (100 MHz) resolve key signals, such as aromatic protons (δ 7.29–7.72) and carbonyl carbons (δ 167.8–171.2). Mass spectrometry (ESI-MS) and IR spectroscopy validate molecular weight and functional groups (e.g., acetate C=O stretch at ~1700 cm1^{-1}) .

Advanced Research Questions

Q. How does deuteration of the methyl group affect metabolic stability, and what experimental designs quantify this?

  • Methodological Answer : Isotopic labeling (e.g., methyl-d3_3 in ) reduces CYP450-mediated metabolism. In vitro assays with human liver microsomes (HLMs) and LC-MS/MS track deuterated vs. non-deuterated metabolites. Deuteration increases half-life (t1/2_{1/2}) by 2–3 fold, as shown by kinetic studies measuring kcatk_{cat} and KmK_m .

Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?

  • Methodological Answer : Discrepancies in enantiomer ratios (e.g., R vs. S configurations) are addressed using chiral auxiliaries or organocatalysts. For example, hydroquinine derivatives in Strecker reactions ( ) improve S-enantiomer selectivity. Dynamic kinetic resolution (DKR) under basic conditions (pH 9–10) can further optimize ee .

Q. How do crystallographic data inform structure-activity relationships (SAR) for antiplatelet activity?

  • Methodological Answer : Single-crystal X-ray data (e.g., dihedral angles between thiophene and benzene rings = 72.6° in ) correlate with conformational flexibility and platelet aggregation inhibition. Molecular docking studies (AutoDock Vina) map interactions with the P2Y12_{12} receptor, highlighting the importance of the 2-chlorophenyl moiety .

Q. What in vitro models assess cytochrome P450 (CYP) interactions, and how are metabolic pathways elucidated?

  • Methodological Answer : CYP isoform-specific inhibition assays (e.g., CYP2C19, CYP3A4) use recombinant enzymes and fluorescent probes. Metabolite identification involves incubating the compound with HLMs, followed by UPLC-QTOF-MS. Key metabolites include sulfoxide and hydrolyzed acetic acid derivatives ( ) .

Data Contradiction Analysis

Q. Why do synthetic yields vary between 46% and 63% for intermediates like methyl esters?

  • Analysis : Lower yields (46% in ) arise from competing side reactions (e.g., over-alkylation) during amine-ester coupling. Higher yields (63%) are achieved by optimizing stoichiometry (e.g., excess NaN3_3 in azide formation) and reaction time (24 vs. 7 hours). Purity discrepancies are resolved via gradient elution in HPLC .

Q. How do conflicting reports on metabolic pathways align with deuteration studies?

  • Analysis : Early studies ( ) identified CYP2C19 as the primary metabolizer, but deuteration data ( ) show residual activity via CYP3A4. This suggests redundant metabolic pathways, which are quantified using CYP isoform-specific inhibitors (e.g., omeprazole for CYP2C19) in HLM assays .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.